molecular formula C₁₄H₁₅O₃P B019603 Dibenzyl hydrogen phosphite CAS No. 538-60-3

Dibenzyl hydrogen phosphite

Cat. No.: B019603
CAS No.: 538-60-3
M. Wt: 262.24 g/mol
InChI Key: DYUGVWSETOTNKQ-UHFFFAOYSA-N
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Description

Dibenzyl hydrogen phosphite, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₁₅O₃P and its molecular weight is 262.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Aminophosphonates : It is used in the synthesis of aminophosphonates from aldimines, facilitating the removal of p-methylbenzyl groups and nitrogen substituents to yield free NH2 groups (LukszoJan, KowalikJanusz, & MastalerzPrzemyslaw, 1978).

  • Phosphorylation of Peptides : Dibenzyl N,N-diethylphosphoramidite, a derivative, efficiently phosphorylates protected serine derivatives and peptides, yielding high yields of O-phosphoseryl tripeptide (J. Perich & R. Johns, 1990).

  • Facile Access to Phosphonates : Dibenzyl (lithiomethyl)phosphonate and dibenzyl (lithiodifluoromethyl)phosphonate facilitate easy access to phosphonates with benzyl ester protecting groups, simplifying phosphonate ester deprotection through hydrogenolysis (Berkowitz, Bhuniya, & Peris, 1999).

  • Phosphorylation of Serine-Containing Peptides : Another study highlights its use as a highly reactive reagent for the efficient phosphorylation of serine-containing peptides (J. Perich & R. Johns, 1988).

  • Phosphorylation of Alcohols : Dibenzyl hydrogen phosphite is also used in a new method for phosphorylating alcohols with bromine, leading to various alkyldihydrogen phosphates in good yields (T. Mukaiyama, Hajime Kouda, & K. Kodera, 1966).

  • Synthesis of Aminobisphosphonate : A new synthesis method using dibenzylamine bisphosphonate was developed to create aminobisphosphonate, an important compound in this field (D. Kantoci, J. Denike, & W. Wechter, 1996).

  • Conversion of Alcohols into Dibenzyl Phosphorotriesters : It's used in a new and efficient procedure for converting alcohols into their dibenzyl phosphorotriesters, providing a near-quantitative method for alkyl dibenzyl phosphate preparation (J. Perich & R. Johns, 1987).

  • Enantioselective Rh-Catalyzed Hydrogenations : It is used in Rh-catalyzed hydrogenations with heterocombinations of pentafluorobenzyl- and methoxybenzyl-derived binaphthyl phosphites, showing high enantioselectivity (Benita Lynikaite et al., 2008).

  • Synthesis of Glycosyl Phosphites : It is instrumental in developing an effective route to glycosyl phosphates, sugar nucleotides, and glycosides (M. Sim, H. Kondo, & Chi‐Huey Wong, 1993).

Safety and Hazards

Dibenzyl hydrogen phosphite is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and to use only in a well-ventilated area . It is incompatible with strong oxidizing agents .

Future Directions

While there is limited information available on the future directions of Dibenzyl hydrogen phosphite, it continues to be used in various chemical reactions and studies . As our understanding of its properties and potential applications continues to grow, it is likely that new uses and methods of synthesis will be discovered.

Mechanism of Action

Target of Action

Dibenzyl hydrogen phosphite, also known as Dibenzyl phosphonate, is a chemical compound with the linear formula (C6H5CH2O)2P(O)H It’s known that phosphite esters, such as this compound, are often used in organic synthesis, particularly in reactions involving nucleophilic substitution or addition .

Mode of Action

The mode of action of this compound is primarily through its reactivity as a phosphite ester. It can participate in various chemical reactions, including the monoselective ortho -C-H alkylation of N -quinolyl benzamides with primary and secondary alkyl iodides . This suggests that this compound can act as a nucleophile, attacking electrophilic carbon atoms in other organic compounds .

Biochemical Pathways

For instance, they can be used for the ring-opening reaction of epoxides such as benzylglycidol to synthesize dihydroxyacetone phosphate (DHAP) . DHAP is an important intermediate in several metabolic pathways, including glycolysis and gluconeogenesis .

Result of Action

The result of this compound’s action would depend on the specific reaction it’s involved in. For example, in the case of the ring-opening reaction of epoxides, the result is the formation of dihydroxyacetone phosphate . This compound is a key intermediate in several metabolic pathways, suggesting that this compound could potentially influence these pathways through its reactivity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by factors such as temperature, pH, and the presence of other reactants or catalysts. Additionally, its stability could be influenced by storage conditions. For example, it’s recommended to be stored at 2-8°C .

Properties

IUPAC Name

dibenzyl hydrogen phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUGVWSETOTNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871270
Record name Dibenzyl hydrogen phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538-60-3
Record name Benzyl phosphite (C7H7O)2(HO)P
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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